molecular formula C14H11N3O4S2 B11083017 2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid

2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid

Cat. No.: B11083017
M. Wt: 349.4 g/mol
InChI Key: WOWYDZPZKDYFMD-UHFFFAOYSA-N
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Description

2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid is a complex organic compound that features a benzothiadiazole ring system. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the benzothiadiazole moiety imparts unique chemical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common approach starts with the preparation of 5-Methyl-2,1,3-benzothiadiazol-4-amine, which is then subjected to sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzothiadiazole derivatives .

Scientific Research Applications

2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid is unique due to the presence of both the benzothiadiazole and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H11N3O4S2

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H11N3O4S2/c1-8-6-7-11-12(16-22-15-11)13(8)23(20,21)17-10-5-3-2-4-9(10)14(18)19/h2-7,17H,1H3,(H,18,19)

InChI Key

WOWYDZPZKDYFMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=CC=C3C(=O)O

solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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